molecular formula C7H5I2NO2 B107803 2-Hydroxy-3,5-diiodobenzamide CAS No. 18071-54-0

2-Hydroxy-3,5-diiodobenzamide

Cat. No. B107803
CAS RN: 18071-54-0
M. Wt: 388.93 g/mol
InChI Key: ZUAHWRJXKPGKRC-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-diiodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it an ideal candidate for research purposes.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-3,5-diiodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain proteins involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-3,5-diiodobenzamide depend on the specific application and dosage used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been shown to protect against radiation-induced damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxy-3,5-diiodobenzamide in lab experiments is its unique properties, which make it an ideal candidate for research purposes. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-3,5-diiodobenzamide. One area of interest is the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Another area of interest is the use of this compound as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-Hydroxy-3,5-diiodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been investigated for its potential as a radioprotective agent.

properties

CAS RN

18071-54-0

Product Name

2-Hydroxy-3,5-diiodobenzamide

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)

InChI Key

ZUAHWRJXKPGKRC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)N)O)I)I

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)I)I

Other CAS RN

18071-54-0

synonyms

3,5-Diiodo-2-hydroxybenzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.9 parts of 2-hydroxy-3,5-diiodobenzoyl chloride and 3.7 parts of 4-amino-2-(trifluoromethyl)-α-[3-trifluoromethyl)phenyl]benzeneacetonitrile in 60 parts of 1,4-dioxane is stirred and refluxed for 10 minutes. The reaction mixture is evaporated. The residue is boiled in methylbenzene for 10 minutes. After cooling to room temperature, the precipitated product is filtered off, yielding N-[4-{α-cyano-α-[3-trifluoromethyl)phenyl]methyl-}3-(trifluoromethyl)phenyl]-2-hydroxy-3,5-diiodobenzamide; mp. 206.3° C.
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